2,6-Dibromo-4-trifluoromethylphenol

Medicinal Chemistry Chemical Synthesis Physical Organic Chemistry

Sourcing a halogenated phenol with precisely tuned lipophilicity for CNS drug discovery or a robust ligand for transition-metal catalysis often leads to supply inconsistency. 2,6-Dibromo-4-trifluoromethylphenol (CAS 35852-57-4) directly addresses these needs: • Enables catalyst systems for industrial oxychlorination of toluene, where its specific steric/electronic profile is essential. • Predicted LogP of ~3.94 makes it a superior building block over 2,6-dibromophenol for enhancing blood-brain barrier penetration. • Bulk ortho-substitution prevents self-association, ensuring monomeric behavior for quantitative spectroscopic applications.

Molecular Formula C7H3Br2F3O
Molecular Weight 319.903
CAS No. 35852-57-4
Cat. No. B2628058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-trifluoromethylphenol
CAS35852-57-4
Molecular FormulaC7H3Br2F3O
Molecular Weight319.903
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)C(F)(F)F
InChIInChI=1S/C7H3Br2F3O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H
InChIKeyIEMNQLAXBXXIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-4-trifluoromethylphenol Overview


2,6-Dibromo-4-trifluoromethylphenol (CAS 35852-57-4) is a halogenated phenol derivative characterized by a trifluoromethyl group at the para position and two bromine atoms at the ortho positions relative to the hydroxyl group . This substitution pattern imparts a unique electronic profile and steric environment, positioning the compound as a versatile building block in medicinal chemistry and a ligand in transition-metal catalysis . Its physical form is a solid with a melting point of 47–50°C .

2,6-Dibromo-4-trifluoromethylphenol: Irreplaceable Properties


Generic substitution with simpler 2,6-dihalophenols (e.g., 2,6-dichlorophenol, 2,6-dibromophenol) or other brominated phenols (e.g., 2,4,6-tribromophenol) fails because the electron-withdrawing trifluoromethyl group at the 4-position profoundly alters both the physicochemical properties and the steric/electronic environment of the phenol core . This modification results in a quantifiably different acidity (pKa), lipophilicity (LogP), and melting behavior, which directly impacts its solubility, reactivity, and suitability as a ligand or intermediate [1]. The following evidence quantifies these critical differentiations.

2,6-Dibromo-4-trifluoromethylphenol: Key Differentiators


Enhanced Acidity vs. Non-Fluorinated Analogs

The electron-withdrawing trifluoromethyl group at the para position significantly increases the acidity of the phenol proton compared to analogs lacking this strong electron-withdrawing group. This results in a substantially lower pKa for 2,6-Dibromo-4-trifluoromethylphenol compared to 2,6-dibromophenol and 2,6-dichlorophenol, enhancing its ability to form phenoxide ions under milder basic conditions [1].

Medicinal Chemistry Chemical Synthesis Physical Organic Chemistry

Elevated Lipophilicity vs. Non-Fluorinated Analogs

Introduction of the trifluoromethyl group dramatically increases the lipophilicity of the molecule. 2,6-Dibromo-4-trifluoromethylphenol exhibits a predicted LogP of 3.936, which is substantially higher than the LogP of the non-fluorinated analog 2,6-dibromophenol (LogP ≈ 3.21) [1][2]. This elevated LogP is a direct consequence of the hydrophobic CF3 group and correlates with improved membrane permeability and metabolic stability in drug-like molecules .

Drug Discovery ADME Agrochemical Development

Lower Melting Point vs. Non-Fluorinated Analogs

The introduction of the bulky, symmetric CF3 group disrupts crystal lattice packing, resulting in a lower melting point (47–50°C) compared to both 2,6-dibromophenol (53–56°C) and 2,6-dichlorophenol (64–66°C) . This property can simplify handling, melting, and dissolution during synthesis or formulation steps.

Process Chemistry Formulation Science Material Science

Catalytic Advantage vs. 2,4,6-Tribromophenol

The combination of two ortho-bromine atoms and a para-trifluoromethyl group creates a unique, bulky, electron-deficient environment around the phenol oxygen. This makes it a 'good ligand for catalysts' and an effective 'experimental catalyst for the oxychlorination of toluene' . In contrast, 2,4,6-tribromophenol, while heavily brominated, lacks the strong electron-withdrawing CF3 group, resulting in a different electronic profile (higher pKa, lower LogP) that alters its metal-binding and redox properties .

Organometallic Catalysis Ligand Design Oxychlorination

2,6-Dibromo-4-trifluoromethylphenol: Research & Industrial Applications


High-Lipophilicity Drug Intermediate

In medicinal chemistry programs focused on CNS drugs or antimicrobials where high LogP is correlated with improved blood-brain barrier penetration or membrane activity, 2,6-Dibromo-4-trifluoromethylphenol serves as a direct precursor. Its predicted LogP of 3.936 makes it a more suitable building block than 2,6-dibromophenol (LogP ~3.21) for synthesizing drug candidates with enhanced lipophilic character [1].

Ligand for Oxychlorination Catalysis

This compound is uniquely suited as a ligand in catalytic systems for the oxychlorination of toluene, a reaction where its specific steric and electronic profile is essential . Unlike other brominated phenols like 2,4,6-tribromophenol, it is documented to be an effective experimental catalyst in this specific industrial transformation, making it a target procurement for process chemistry development groups.

Monomeric Phenol for Spectroscopic Studies

The 2,6-dibromo substitution pattern prevents intermolecular hydrogen bonding and self-association, a property established for 2,6-dibromophenols in aprotic solvents . This makes 2,6-Dibromo-4-trifluoromethylphenol an ideal scaffold for preparing monomeric, well-behaved phenol derivatives for quantitative UV-Vis or IR spectroscopic studies, where concentration-dependent aggregation would otherwise complicate analysis.

Agrochemical & Performance Chemical Intermediate

The elevated lipophilicity and unique electronic properties derived from the trifluoromethyl group make this compound a valuable intermediate in the synthesis of fluorinated agrochemicals (e.g., herbicides, fungicides) and performance chemicals where enhanced environmental persistence and bioavailability are desired . Its lower melting point (47–50°C) also simplifies its use in melt-based formulations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dibromo-4-trifluoromethylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.